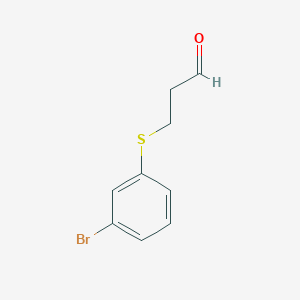
3-((3-Bromophenyl)thio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromophenyl)thio)propanal is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromophenyl)thio)propanal typically involves the reaction of 3-bromothiophenol with 3-chloropropionic acid. The process begins with the dissolution of 3-bromothiophenol in an aqueous sodium hydroxide solution, followed by heating at 100°C for 2 hours. After cooling the reaction mixture to 60°C, 3-chloropropionic acid is added, and the reaction is allowed to proceed overnight at 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromophenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: 3-((3-Bromophenyl)thio)propanoic acid.
Reduction: 3-((3-Bromophenyl)thio)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Bromophenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((3-Bromophenyl)thio)propanal involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic sites. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-((4-Bromophenyl)thio)propanal: Similar structure but with the bromine atom in the para position.
3-((3-Chlorophenyl)thio)propanal: Similar structure with a chlorine atom instead of bromine.
3-((3-Bromophenyl)thio)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-((3-Bromophenyl)thio)propanal is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the thioether linkage also adds to its distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 |
InChI Key |
BXDYKYYGEGVWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















